molecular formula C34H22N4O4 B3323682 4,4'-(Porphyrin-5,15-diyl)dibenzoic acid CAS No. 167777-26-6

4,4'-(Porphyrin-5,15-diyl)dibenzoic acid

Cat. No.: B3323682
CAS No.: 167777-26-6
M. Wt: 550.6 g/mol
InChI Key: OOYXLNVJLNMZQS-UHFFFAOYSA-N
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Description

Significance of Porphyrin Macrocycles in Functional Materials Science

Porphyrin macrocycles, a class of heterocyclic organic compounds, are fundamental to a wide array of biological processes, including oxygen transport (as heme) and photosynthesis (as chlorophyll). nih.gov Beyond their natural roles, the unique electronic and photophysical properties of porphyrins have made them exceptional candidates for the development of advanced functional materials. researchgate.netillinois.edu The aromaticity of the porphyrin macrocycle, consisting of four interconnected pyrrole (B145914) subunits, gives rise to semiconducting properties that are of significant interest in materials science. mdpi.comnist.gov This has led to their application in diverse fields such as artificial photosynthesis, catalysis, molecular electronics, sensors, and non-linear optics. mdpi.comnist.gov

The versatility of porphyrins lies in their tunable properties. The rich photochemistry and redox chemistry of the porphyrin core can be readily modulated by introducing different metal ions into the central cavity and by attaching various functional groups to the periphery of the macrocycle. illinois.edu This allows for the fine-tuning of their electronic absorption, emission, and catalytic activities. Furthermore, the rigid, planar structure of porphyrins facilitates their self-assembly into well-ordered supramolecular arrays, crystals, and aggregates, which is crucial for the fabrication of functional devices. illinois.edu The ability to control the intermolecular interactions—ranging from covalent bonds to hydrogen bonds and coordination chemistry—enables the construction of discrete multi-porphyrin systems and polymeric materials with tailored functionalities. illinois.edu

Overview of Dibenzoic Acid Functionalized Porphyrins as Molecular Building Blocks

Among the various functionalized porphyrins, those bearing dibenzoic acid groups have emerged as particularly valuable molecular building blocks. The carboxylic acid moieties serve multiple purposes, enhancing the solubility of the porphyrin core in certain solvents and providing reactive sites for further chemical modifications. nih.gov Crucially, the benzoic acid groups act as effective anchoring units, enabling the robust attachment of the porphyrin to semiconductor surfaces, such as titanium dioxide (TiO₂), which is a key feature in the design of dye-sensitized solar cells (DSSCs). researchgate.net

The directional nature of the two benzoic acid groups in diphenlyporphyrins allows for the construction of linear and extended structures. This makes them ideal linkers for the synthesis of metal-organic frameworks (MOFs), a class of porous crystalline materials with applications in gas storage, separation, and catalysis. nih.govscholaris.ca In these frameworks, the porphyrin unit can act as a photosensitizer or a catalytic center, while the dibenzoic acid arms connect to metal nodes, creating a highly ordered, porous structure. nih.govnih.gov The ability to systematically vary the porphyrin core and the metal nodes in these MOFs provides a powerful platform for designing materials with specific functions. nih.gov

Evolution of Research Themes Involving 4,4'-(Porphyrin-5,15-diyl)dibenzoic acid

Research into this compound has evolved from fundamental synthetic explorations to its application in sophisticated functional materials. Initial studies focused on the synthesis and characterization of this and related meso-substituted porphyrins, establishing reliable methods for their preparation. orgsyn.orgresearchgate.net These early works laid the groundwork for understanding the structure-property relationships of asymmetrically functionalized porphyrins.

Subsequently, the focus shifted towards harnessing the unique properties of this compound in specific applications. A significant area of investigation has been its use as a sensitizer (B1316253) in dye-sensitized solar cells. Researchers have explored how the electronic properties of this porphyrin, when anchored to a semiconductor surface, influence the efficiency of light-to-electricity conversion. bohrium.com

More recently, the use of this compound as a building block for metal-organic frameworks has gained considerable attention. nih.gov The ability of this linker to create porous materials with tunable properties has opened up new avenues for research in areas such as heterogeneous catalysis and gas separation. Furthermore, the inherent photophysical properties of the porphyrin core have led to investigations into the potential of this compound and its derivatives in photodynamic therapy (PDT), where light-activated molecules are used to destroy cancer cells. nih.govresearchgate.net This evolution in research themes highlights the versatility of this specific porphyrin derivative as a platform for developing a wide range of functional materials.

Detailed Research Findings

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves the acid-catalyzed condensation of pyrrole with the corresponding aldehydes. orgsyn.orgnih.gov Various synthetic strategies have been developed to control the substitution pattern on the porphyrin ring.

Parameter Description References
Synthetic Method Acid-catalyzed condensation of dipyrromethane with an aromatic aldehyde. cmu.edu
Purification Column chromatography followed by recrystallization. uokerbala.edu.iq
UV-Vis Spectroscopy (Soret Band) Typically observed around 410-425 nm, characteristic of the porphyrin macrocycle. researchgate.net
UV-Vis Spectroscopy (Q Bands) Weaker absorptions in the 500-700 nm region. researchgate.net
Fluorescence Spectroscopy Emission spectra provide insights into the excited state properties. researchgate.net

Applications in Dye-Sensitized Solar Cells (DSSCs)

The carboxylic acid groups of this compound allow for its effective anchoring onto semiconductor surfaces like TiO₂, making it a promising photosensitizer in DSSCs.

Parameter Value/Observation Significance References
Power Conversion Efficiency (PCE) Varies depending on the specific dye structure and cell fabrication, with values often in the range of 5-10%.A key metric for the overall performance of the solar cell. researchgate.net
Open-Circuit Voltage (Voc) Typically in the range of 0.6-0.8 V.Represents the maximum voltage the solar cell can produce. researchgate.net
Short-Circuit Current Density (Jsc) Influenced by the light-harvesting properties of the porphyrin dye.Measures the current produced by the solar cell under full illumination. researchgate.net
Anchoring Group Benzoic acid groups provide strong binding to the TiO₂ surface.Essential for efficient electron injection from the dye to the semiconductor. researchgate.net

Use as a Linker in Metal-Organic Frameworks (MOFs)

The rigid structure and functional end groups of this compound make it an excellent linker for the construction of porous MOFs.

Property Observation Application References
Porosity MOFs constructed with this linker can exhibit high surface areas and well-defined pores.Gas storage, separation, and catalysis. scholaris.ca
Catalytic Activity The porphyrin core can be metalated to create active sites for catalysis.Biomimetic catalysis, oxidation reactions. nih.gov
Photocatalysis The light-harvesting properties of the porphyrin can be utilized for photocatalytic reactions.Hydrogen production, CO₂ reduction. mdpi.com
Structural Diversity The connectivity of the linker and the choice of metal node allow for the synthesis of a variety of framework topologies.Tailoring material properties for specific applications. researchgate.net

Photodynamic Therapy (PDT) Research

The ability of porphyrins to generate reactive oxygen species upon light irradiation makes them candidates for PDT.

Parameter Observation Significance in PDT References
Singlet Oxygen Quantum Yield A measure of the efficiency of generating cytotoxic singlet oxygen.Higher quantum yields generally lead to more effective photodynamic activity.
Phototoxicity The ability of the light-activated porphyrin to kill cancer cells.A direct measure of the therapeutic potential of the photosensitizer. researchgate.net
Cellular Uptake The extent to which the porphyrin derivative is taken up by cancer cells.Efficient cellular uptake is crucial for targeted therapy. nih.gov
Wavelength of Activation Porphyrins absorb light in the visible and near-infrared regions, allowing for tissue penetration.Enables the treatment of deeper tumors. chemrxiv.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[15-(4-carboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22N4O4/c39-33(40)21-5-1-19(2-6-21)31-27-13-9-23(35-27)17-25-11-15-29(37-25)32(20-3-7-22(8-4-20)34(41)42)30-16-12-26(38-30)18-24-10-14-28(31)36-24/h1-18,35,38H,(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYXLNVJLNMZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C=C4)N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167777-26-6
Record name 5,15-Bis(4-carboxyphenyl)porphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167777266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,15-BIS(4-CARBOXYPHENYL)PORPHYRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GI2ZOD0TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Functionalization of 4,4 Porphyrin 5,15 Diyl Dibenzoic Acid

Established Synthetic Routes to 4,4'-(Porphyrin-5,15-diyl)dibenzoic acid Precursors

The synthesis of trans-A2B2 porphyrins such as this compound presents a challenge due to the potential for the formation of a mixture of isomers. To address this, rational synthetic strategies have been developed that provide controlled access to the desired trans-substituted porphyrin. These methods often involve the synthesis of a dipyrromethane precursor, which is then condensed with an aldehyde.

Pyrrole (B145914) and Benzaldehyde (B42025) Condensation Approaches

The direct condensation of a mixture of aldehydes with pyrrole, a common method for porphyrin synthesis, is generally not suitable for the preparation of trans-A2B2 porphyrins due to the formation of a statistical mixture of products, including A4, A3B, cis-A2B2, and trans-A2B2 porphyrins, which are often difficult to separate. nih.gov

A more rational approach involves a [2+2] condensation of a pre-formed dipyrromethane with an aldehyde. nih.gov For the synthesis of precursors to this compound, a dipyrromethane unsubstituted at the meso-position can be condensed with 4-formylbenzoic acid or its corresponding ester. The Lindsey synthesis conditions, which employ mild acid catalysis at room temperature followed by oxidation, are often favored for this type of condensation as they can minimize scrambling of the dipyrromethane and lead to higher yields of the desired trans-A2B2 porphyrin. acs.orgufl.edu The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) under an inert atmosphere. ufl.edu

PrecursorsCondensation MethodCatalystOxidantSolventYieldReference
Dipyrromethane and 4-formylbenzoic acid methyl esterLindsey SynthesisTrifluoroacetic acid (TFA)2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)Dichloromethane35-40% acs.org
Pyrrole and mixed aldehydes (e.g., benzaldehyde and 4-formylbenzoic acid)Adler-Longo MethodPropionic AcidAirPropionic AcidLow (mixture of isomers) nih.gov
5-Phenyldipyrromethane and formaldehyde (B43269) equivalent[2+2] CondensationTrichloroacetic acidAirDichloromethane~30% wikipedia.org

Refinement of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of trans-A2B2 porphyrins while minimizing side products. The choice of acid catalyst, its concentration, the solvent, and the reaction temperature all play significant roles. For instance, in the Lindsey synthesis, the use of strong acids like trifluoroacetic acid (TFA) or Lewis acids such as boron trifluoride etherate (BF3·OEt2) at low concentrations can effectively catalyze the condensation while minimizing acidolysis of the dipyrromethane, a key factor in preventing scrambling. nih.govacs.org

The reaction is typically performed at high dilution to favor the intramolecular cyclization that forms the porphyrinogen (B1241876) over intermolecular oligomerization. chemijournal.com The subsequent oxidation of the porphyrinogen to the porphyrin is a critical step, and mild oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil are commonly used. acs.org Purification is often achieved through column chromatography, which can be challenging due to the similar polarities of the different porphyrin isomers. nih.gov

ParameterConditionEffect on Yield and PurityReference
Catalyst Trifluoroacetic acid (TFA) or BF3·OEt2Mild conditions minimize scrambling and improve yield of the trans isomer. acs.orgufl.edu
Solvent Dichloromethane or ChloroformHigh dilution favors intramolecular cyclization, leading to higher porphyrin yield. chemijournal.com
Oxidant DDQ or p-chloranilEfficiently converts the porphyrinogen to the porphyrin with minimal side reactions. acs.org
Temperature Room TemperatureGentle conditions prevent degradation of sensitive functional groups and reduce scrambling. ufl.edu

Post-Synthetic Derivatization Strategies of this compound

The carboxylic acid groups of this compound serve as versatile handles for a wide range of post-synthetic modifications, allowing for the covalent attachment of various molecular entities to the porphyrin core.

Amide Coupling Reactions for Peripheral Modification

Amide bond formation is a robust and widely used method for the functionalization of carboxylic acid-containing porphyrins. nih.gov The carboxylic acid groups of this compound can be activated using standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) or through conversion to the corresponding acid chloride with reagents like thionyl chloride. mdpi.comsciforum.net The activated porphyrin can then be reacted with a variety of primary and secondary amines to form stable amide linkages. This strategy has been employed to attach peptides, polymers, and other functional molecules to the porphyrin periphery. rsc.orguokerbala.edu.iq

Amine ReactantCoupling ReagentSolventProductApplicationReference
Amino-functionalized peptideEDC/HOBtDimethylformamide (DMF)Porphyrin-peptide conjugateBiomedical applications rsc.org
Poly(ethylene glycol) diamineThionyl chloride, then amineDichloromethane/PyridinePorphyrin-PEG conjugateImproved water solubility mdpi.com
2-AzidoethanamineCarbonyldiimidazole/HOBtDMFAzido-functionalized porphyrinPrecursor for click chemistry nih.gov

Strategies for Introducing Additional Functionalities

Beyond amide coupling, other synthetic strategies can be employed to introduce a diverse array of functional groups onto the porphyrin scaffold, often leveraging the reactivity of the meso-aryl groups.

Suzuki Coupling: Palladium-catalyzed Suzuki cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. If the precursor to this compound is synthesized with bromo-substituents on the other two meso-phenyl rings, these positions can be functionalized with a wide variety of aryl or vinyl groups by reaction with the corresponding boronic acids or esters. nih.govacs.orgnih.gov This allows for the modular synthesis of complex, multifunctional porphyrin architectures. rsc.org

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," provides an efficient and highly selective method for conjugating molecules. nih.gov The carboxylic acid groups of this compound can be converted to azido (B1232118) or alkyne functionalities through amide coupling with appropriate linkers. nih.gov These modified porphyrins can then be "clicked" with molecules bearing the complementary functionality, enabling the construction of intricate porphyrin-based systems. rsc.orgresearchgate.netacs.org

Reaction TypeReactantsCatalystFunctional Group IntroducedReference
Suzuki Coupling Bromo-porphyrin, Arylboronic acidPd(PPh3)4Aryl group nih.govacs.orgnih.gov
Click Chemistry (CuAAC) Azido-porphyrin, Alkyne-functionalized moleculeCopper(I) saltTriazole-linked conjugate rsc.orgresearchgate.netacs.org

Green Chemistry Approaches in Porphyrin Synthesis

Traditional porphyrin syntheses often rely on harsh conditions, toxic solvents, and produce significant waste. In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods.

One notable green chemistry approach for the synthesis of trans-A2B2-porphyrins involves a two-step protocol. acs.orgnih.govnih.govacs.orgnih.gov The first step is an HCl-catalyzed condensation of a dipyrromethane and an aldehyde in a water-methanol mixture at room temperature. acs.orgnih.govnih.govacs.orgnih.gov The resulting precipitate is then dissolved in dimethylformamide (DMF) and refluxed in the presence of air, which serves as the oxidant. acs.orgnih.govnih.govacs.orgnih.gov This method avoids the use of chlorinated solvents and expensive, toxic oxidizing agents like DDQ. acs.orgnih.govnih.govacs.orgnih.gov While the yields may not always be the highest reported, this approach offers a more sustainable and scalable route to these important macrocycles. acs.orgnih.govnih.govacs.orgnih.gov

Mechanochemical methods, where reactions are induced by grinding, also present a promising green alternative by minimizing or eliminating the use of solvents. chemijournal.comnih.gov

Green Chemistry PrincipleApplication in Porphyrin SynthesisAdvantageReference
Use of Safer Solvents Water-methanol mixture instead of chlorinated solventsReduced toxicity and environmental impact acs.orgnih.govnih.govacs.orgnih.gov
Use of a Benign Oxidant Air oxidationAvoids the use of hazardous and expensive chemical oxidants acs.orgnih.govnih.govacs.orgnih.gov
Energy Efficiency Room temperature condensationReduces energy consumption compared to high-temperature methods acs.orgnih.govnih.govacs.orgnih.gov
Solvent-Free Reaction Mechanochemical synthesisEliminates solvent waste chemijournal.comnih.gov

Organometallic Methodologies in Porphyrin Functionalization

The post-synthetic functionalization of porphyrins using organometallic catalysis has become a cornerstone for creating complex and highly tailored porphyrin architectures. nih.govnih.gov These methods offer a powerful toolkit for modifying the periphery of the porphyrin macrocycle or its meso-substituents, such as the dibenzoic acid groups in this compound. nih.govlibretexts.org Palladium-catalyzed cross-coupling reactions, in particular, are standard techniques for forming new carbon-carbon and carbon-heteroatom bonds, enabling precise control over the final structure and properties of the molecule. nih.govacs.orguu.nl

A significant advantage of these organometallic approaches is their ability to introduce functional groups after the porphyrin macrocycle has already been formed. nih.gov This "post-functionalization" strategy is often more efficient and versatile than constructing the entire molecule from pre-functionalized precursors. nih.govresearchgate.net Methodologies like the Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as direct C-H activation, have been successfully applied to porphyrin systems. acs.orguu.nl These reactions are crucial for synthesizing porphyrin arrays for applications in materials science and for fine-tuning the electronic properties of individual porphyrin units. nih.gov

For 5,15-diarylporphyrins, the parent structure of this compound, these organometallic reactions can target several positions for functionalization. The primary sites include the vacant meso-positions (10, 20), the eight β-pyrrolic positions, and the peripheral positions on the meso-aryl rings themselves. nih.govacs.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for the functionalization of porphyrins. acs.orgnih.gov These reactions typically involve the coupling of a halogenated or borylated porphyrin with a suitable coupling partner in the presence of a palladium catalyst and a base. nih.gov

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide. nih.gov In the context of porphyrin chemistry, this reaction is frequently used to introduce aryl or vinyl substituents. researchgate.net For derivatives of 5,15-diarylporphyrins, this can be achieved by first halogenating the porphyrin at the desired position (e.g., the meso- or β-positions) and then reacting it with a boronic acid or ester. researchgate.net

For instance, 5,15-diphenylporphyrins can be brominated at the vacant 10- and 20-meso positions, and these brominated porphyrins can then undergo Suzuki-Miyaura coupling with various arylboronic acids to yield A₂B₂-type porphyrins. researchgate.net This modular approach allows for the systematic modification of the porphyrin's steric and electronic properties. nih.gov The reaction conditions are generally mild and tolerant of various functional groups, which is crucial when working with complex molecules like dibenzoic acid-substituted porphyrins. nih.govnih.gov

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions on Porphyrin Scaffolds

Porphyrin SubstrateCoupling PartnerCatalystBaseSolventYield (%)Reference
5,10,15,20-Tetrakis(2,6-dibromo-4-(trimethylsilyl)phenyl)porphyrinPhenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂OHigh nih.gov
meso-BromoporphyrinArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OGood-Excellent acs.org
5,15-Dibromo-10,20-diphenylporphyrinArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/DMF/H₂OVariable researchgate.net

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is particularly valuable for introducing alkynyl moieties onto the porphyrin framework, which can serve as rigid linkers for constructing extended molecular systems or as handles for further chemical transformations. wikipedia.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgyoutube.com

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction requires a halogenated porphyrin precursor. This methodology has been successfully applied to couple terminal alkynes with meso-halogenated porphyrins, creating ethynyl-bridged porphyrin structures. nih.gov The efficiency of the Sonogashira coupling allows for the synthesis of complex architectures with well-defined geometries. wikipedia.org

Table 2: Examples of Sonogashira Coupling in Porphyrin Synthesis

Porphyrin SubstrateCoupling PartnerCatalyst SystemBaseSolventKey FeatureReference
meso-IodoporphyrinTerminal AlkynePd(PPh₃)₄ / CuITriethylamineTHF/TolueneForms C-C bond with terminal alkyne libretexts.orgwikipedia.org
Aryl HalideTerminal AlkynePdCl₂(PPh₃)₂ / CuIAmine BaseVariousGeneral method for arylalkyne synthesis wikipedia.org

Direct C-H Bond Functionalization

More recently, direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for modifying porphyrins, as it circumvents the need for pre-functionalization (e.g., halogenation). acs.orgmdpi.com

Iridium-catalyzed direct borylation allows for the regioselective installation of boryl groups at the β-positions of the porphyrin macrocycle. acs.org For example, treating a 5,15-diarylporphyrin with bis(pinacolato)diboron (B136004) in the presence of an iridium catalyst leads to mono- or di-borylated products at the β-positions. acs.org These borylated porphyrins are versatile intermediates that can then be used in Suzuki-Miyaura coupling reactions to introduce a wide variety of substituents. acs.org

Palladium-catalyzed direct C-H arylation provides a method for introducing aryl groups directly onto the porphyrin core. acs.orgmdpi.com This reaction has been shown to be effective for the β,β'-diarylation of meso-unsubstituted porphyrins and the β-arylation of 5,15-diarylporphyrin Ni(II) complexes. acs.orgmdpi.com While powerful, the reaction can be sensitive to the electronic nature of the coupling partners and sometimes requires carefully optimized conditions, such as the periodic addition of catalyst. acs.org

Coordination Chemistry and Supramolecular Assembly with 4,4 Porphyrin 5,15 Diyl Dibenzoic Acid

Ligand Properties of 4,4'-(Porphyrin-5,15-diyl)dibenzoic acid in Metal Complexation

As a ligand, this compound possesses two distinct coordination sites: the central tetrapyrrolic core and the peripheral carboxylate groups. This dual functionality allows it to engage in complex coordination chemistry, acting as a bridge between different metal centers or as a chelating agent. The organometallic chemistry of porphyrins is not limited to the metal within the core but extends to the periphery, enabling the synthesis of intricate structures. nih.gov The combination of the porphyrin unit and the carboxylic acid linkers leads to materials with high stability and structural controllability, which is particularly advantageous in the synthesis of porous frameworks. mdpi.com

The porphyrin core is an exceptional metal-chelating agent. It can form stable complexes with a wide array of metal ions from across the periodic table. nih.gov This process, known as metalation, typically involves the deprotonation of the two pyrrolic N-H protons, resulting in a dianionic, tetradentate ligand that binds a metal ion in a nearly square-planar geometry. nih.govwikipedia.org The formation of these complexes is often achieved by reacting the free-base porphyrin with a metal salt, such as a metal halide, under conditions that facilitate the insertion of the metal ion into the N4 "pocket". wikipedia.org

The nature of the coordinated metal ion significantly influences the photochemical and photophysical properties of the porphyrin. nih.gov Furthermore, the geometry of the resulting complex depends on the electronic configuration of the metal. nih.gov While four-coordinate complexes are common, the metal center can also bind axial ligands, leading to five- or six-coordinate geometries. nih.govqut.edu.au In some cases, particularly with five-coordinate metalloporphyrins, the metal atom is displaced out of the porphyrin plane. nih.gov The central metal moiety plays a crucial role in regulating the charge state and the metal-ligand covalency throughout the entire molecule. rsc.org

Table 1: Examples of Metal Ion Coordination in Porphyrin Cores
Metal IonTypical Coordination NumberKey Structural FeaturesReference
Iron (Fe)4, 5, or 6Occurs widely in nature (e.g., heme). Can be elevated above the N4 plane. wikipedia.org
Zinc (Zn)4 or 5Often used in supramolecular chemistry due to its Lewis acidity. wikipedia.org
Tin (Sn(IV))6The large ion fits well in the core without distorting planarity. Typically features two trans-axial ligands. qut.edu.au
Zirconium (Zr)>4Large metals like Zirconium may bind two porphyrin ligands in a sandwich-like structure. wikipedia.org

The two carboxylic acid groups at the 4 and 4' positions of the meso-phenyl rings serve as the primary linkers for constructing extended structures like metal-organic frameworks (MOFs). mdpi.com These groups can be deprotonated to form carboxylates, which then coordinate to metal ions or metal-oxo clusters. This interaction is a cornerstone of MOF chemistry, where the carboxylate ends of the organic linker connect inorganic secondary building units (SBUs) into a periodic network. researchgate.net

The coordination mode of the carboxylate groups can be flexible, contributing to the structural diversity of the resulting frameworks. mdpi.com For example, in zirconium-based MOFs, the carboxylate groups of the porphyrin linker coordinate to polynuclear zirconium-oxo clusters, creating a highly stable and robust network. researchgate.netnih.govmdpi.com The oxophilicity of certain metal centers, such as Sn(IV), gives them a notable preference for coordinating with carboxylates. qut.edu.au The synthesis of the dicarboxylic acid ligand is often achieved through the hydrolysis of corresponding ester precursors. nih.gov

Metal-Organic Frameworks (MOFs) Utilizing this compound

Metal-organic frameworks are a class of crystalline porous materials built from organic linkers and metal-based nodes. researchgate.netustc.edu.cn The use of porphyrin-based dicarboxylates like this compound as the organic linker allows for the creation of porphyrin-based MOFs (PMOFs) with unique properties stemming from the porphyrin unit, such as light-harvesting capabilities and catalytic activity. mdpi.comrsc.org

The design of PMOFs is guided by several key principles aimed at achieving desired properties like high stability, specific porosity, and functionality. ustc.edu.cn A primary strategy involves selecting rigid and geometrically well-defined linkers, such as this compound, to build robust and predictable structures. nih.gov

Rational design strategies include:

Ligand Functionalization and Symmetry Tuning: The properties and resulting topology of a MOF can be precisely controlled by modifying the porphyrin linker. Introducing different functional groups to the porphyrin core can tune its symmetry and connectivity, leading to the formation of PMOFs with new and unprecedented network topologies. nih.gov A "linker desymmetrization" strategy, for instance, can produce wrinkled and interlocked linker arrangements that significantly enhance the framework's stability. ustc.edu.cn

Donor-Acceptor Systems: For applications in photocatalysis, PMOFs can be designed as donor-acceptor systems. By using a porphyrin linker as an electron donor in conjunction with an electron-accepting component, it is possible to promote photo-induced electron transfer and optimize charge separation efficiency. mdpi.com

Application of HSAB Theory: The Hard and Soft Acid-Base (HSAB) theory is a crucial principle for designing PMOFs with high thermal and chemical stability, particularly resistance to acidic and basic conditions. rsc.org This is vital for creating materials that can withstand demanding catalytic environments. rsc.org

The combination of this compound with different metal nodes results in a variety of structural architectures and network topologies. ustc.edu.cnnih.gov Topology in MOF chemistry describes the underlying connectivity of the linkers and nodes, simplifying the complex crystal structure into a more understandable net. acs.org

Common topologies are often simple and can be easily assigned, but MOFs built from complex, multi-functional linkers like porphyrins can result in more intricate topological configurations. acs.org For example, the reaction of a desymmetrized porphyrin linker with iron(III) ions yielded USTC-9, a MOF with an stp topology featuring one-dimensional hexagonal channels. ustc.edu.cn In another instance, in situ ligand substitution using the deprotonated form of this compound led to the formation of BUT-110, a Zr(IV)-MOF with enhanced stability. researchgate.netnih.gov The ability to rationally design and construct RE-PMOFs with novel topologies through ligand functionalization opens pathways to tailored materials for specific applications. nih.gov

Table 2: Examples of MOFs Incorporating this compound or its Derivatives
MOF NameMetal NodeTopologyKey Feature/ApplicationReference
BUT-110Zr(IV)Not specifiedEnhanced chemical stability, photocatalytic CO₂ reduction. researchgate.netnih.gov
USTC-9Fe(III)stpHigh stability from linker desymmetrization, catalytic CO₂ cycloaddition. ustc.edu.cn
BUT-225Rare-Earth (RE)New, unspecifiedConstructed via ligand functionalization for enhanced CO₂ uptake and catalysis. nih.gov
PCN-222/PCN-224Zr(IV)Not specifiedUsed as a visible-light harvesting unit for photocatalysis. mdpi.commdpi.com

The incorporation of porphyrin units into MOF structures can be achieved through two primary methods: in situ self-assembly and post-synthetic modification (PSM). rsc.orgrsc.org

In Situ Incorporation: This method involves the direct self-assembly of the porphyrin linker and the metal nodes during the initial synthesis of the MOF. rsc.org A notable example is an in situ ligand substitution strategy, where 4,4'-(porphyrin-5,15-diyl)dibenzoate (DCPP) was used to partially or fully replace the original organic linker in a Zr(IV)-MOF during its synthesis. researchgate.netnih.gov This approach not only successfully incorporated the functional porphyrin unit but also significantly improved the chemical stability of the resulting framework, transforming a labile MOF into a robust material. researchgate.netnih.gov

Post-Synthetic Modification (PSM): PSM involves the chemical modification of a pre-existing MOF. nih.govnih.gov Porphyrins can be integrated into MOFs post-synthetically by trapping them within the pores or attaching them to the surface, creating materials referred to as porphyrin@MOFs. rsc.org This technique enhances the catalytic activity and stability of the porphyrin molecules by preventing their aggregation. rsc.org While direct PSM to incorporate a large ligand like this compound is challenging, related strategies involve grafting functionalities onto polymers already residing within the MOF pores, which can then chelate metals or perform other functions. nih.gov

Covalent Organic Frameworks (COFs) from this compound Derivatives

The integration of porphyrin derivatives, such as this compound, into covalent organic frameworks (COFs) has produced a class of highly functional porous crystalline materials. nih.govresearchgate.net These COFs are constructed from light elements joined by strong covalent bonds, resulting in ordered structures with high crystallinity and significant specific surface area. nih.govresearchgate.net The inherent rigidity and planar, conjugated structure of the porphyrin macrocycle make it an exceptional building block for creating well-organized porous crystals with molecular-level directional arrangements. nih.govresearchgate.netrsc.org This strategic design overcomes limitations associated with free-standing porphyrin molecules. nih.govresearchgate.net Porphyrin-based COFs are noted for their thermodynamic stability, often forming 2D layered structures where the porphyrin units stack into ordered π-arrays, which is advantageous for applications in photoelectrochemistry. rsc.org

The design of porphyrin-based COFs is a highly tunable process, allowing for the pre-design and adjustment of the framework's skeleton, pore size, and shape by modifying the constituent building units. mdpi.commdpi.com The functional groups on the porphyrin monomers and the linkers used in the synthesis are critical in determining the formation of the covalent bonds that define the COF structure. rsc.org The ability to incorporate various functional groups allows for a broad spectrum of properties to be engineered into the final material. rsc.org

A key aspect of rational design is the ability to tune the material's properties for specific applications, such as photocatalysis. mdpi.comnih.gov For instance, by incorporating different transition metals into the porphyrin rings of isostructural 2D COFs, researchers can systematically tailor the photocatalytic hydrogen evolution rate. nih.gov The design can also focus on creating donor-acceptor (D-A) conjugated structures within the COF to promote charge transfer along the framework, thereby enhancing photocatalytic performance. mdpi.com The structural designability of 2D COFs makes them an ideal platform for integrating light-sensitive monomers, and their long-range ordered molecular arrangement can facilitate interlayer electron transfer more effectively than in amorphous materials. rsc.org The choice of linkage chemistry is also crucial; while borate-linkages can yield COFs with high crystallinity and large surface areas, they tend to be less stable in aqueous solutions compared to those linked by imine or triazine bonds, which can limit their applicability. encyclopedia.pub

Table 1: Examples of Designed Porphyrin-Based COFs and Their Properties

COF System Monomers/Linkers Key Design Feature Resulting Property/Application Reference(s)
MPor-DETH-COF M-porphyrin (M = H₂, Co, Ni, Zn) + DETH Isostructural frameworks with different metal centers Tunable photocatalytic hydrogen evolution nih.gov
Tph-BDP Tph (Porphyrin) + BDP Donor-Acceptor (D-A) conjugated structure Enhanced charge separation and photocatalytic activity mdpi.com
TFPPY-TAPP-COF TFPPY + TAPP Increased degree of conjugation vs. TPB-TAPP-COF Higher photocatalytic hydrogen production efficiency rsc.org

| Cage-Por-COF | p-Por-CHO + Cage-3NH₂ | Schiff-base condensation of planar and cage-like monomers | Photoactive COF for photocatalytic CO₂ conversion | researchgate.net |

This table is interactive. Click on the headers to sort.

The stability of porphyrin-based COFs is a direct result of both the strong covalent bonds forming the primary framework and a variety of intermolecular interactions. mdpi.comencyclopedia.pub Compared to supramolecular assemblies stabilized by weaker electrostatic forces, the covalent linkages in COFs provide significantly greater stability. mdpi.comencyclopedia.pub When these covalent bonds are part of a conjugated system, it allows for the delocalization of photoinduced electrons along the polymer chain, enhancing charge transport. mdpi.com

π-π Stacking: Porphyrin-based COFs feature highly conjugated structures that facilitate π-π packing between the layers. mdpi.com This ordered stacking is conducive to generating photoexcited carriers and supports efficient charge separation and electron mobility. rsc.org

Intramolecular Hydrogen Bonds: The introduction of intramolecular hydrogen bonds within the COF structure has been shown to be an effective strategy for improving crystallinity, porosity, and chemical stability. nih.gov

Van der Waals Forces: These forces, in conjunction with π-π stacking, contribute to the assembly and stability of composite materials, such as those where porphyrin COFs are grown on multiwalled carbon nanotubes (MWCNTs). acs.org In such hybrids, the interactions between the porphyrin units and the graphitic surface of the nanotubes lead to a stable, ordered structure. acs.org

Covalent vs. Non-covalent Forces: While non-covalent J-aggregates of porphyrins can be susceptible to environmental conditions, the covalent bonding in COFs makes them inherently more robust. encyclopedia.pub This stability is critical for maintaining the structural integrity and functionality of the material during applications like photocatalysis. mdpi.comencyclopedia.pub

Other Supramolecular Architectures and Self-Assembly Phenomena

Beyond the rigid structure of COFs, this compound and related porphyrins can form a variety of other supramolecular architectures through self-assembly. These processes are governed by a complex interplay of non-covalent interactions, leading to the formation of ordered structures with specific functions. mdpi.com

The self-assembly of porphyrin molecules is primarily driven by a range of non-covalent interactions. researchgate.net The unique π-conjugated architecture of porphyrins is central to these phenomena. researchgate.net During aggregation, porphyrin molecules typically arrange into two main forms, J-type and H-type aggregates, which are distinguishable by their spectral characteristics. mdpi.com In H-type aggregates, a face-to-face packing arrangement enhances π-π interactions between the molecules. mdpi.com

Key non-covalent forces involved include:

π-π Stacking: This is a dominant interaction driving the aggregation of planar porphyrin molecules. mdpi.comresearchgate.net

Electrostatic Interactions: These forces are significant, particularly in the formation of J-aggregates, although they can render the assemblies sensitive to environmental factors like pH and ionic strength. encyclopedia.pubmdpi.com

Hydrogen Bonding: This interaction contributes to the formation of well-defined nanostructures. researchgate.net

Coordination Bonds: Metal-ligand coordination can be used to mediate the assembly of multiporphyrin systems. researchgate.net

Charge-Transfer Interactions: These interactions can also play a role in the co-assembly of porphyrins with other molecules. mdpi.comresearchgate.net

The co-assembly of porphyrins with other molecules through these non-covalent forces can create supramolecular systems with highly ordered structures and properties superior to those of the individual components. mdpi.com

Significant research has focused on controlling the self-assembly of porphyrins to create hierarchical structures with well-defined shapes and sizes. researchgate.net By carefully selecting functional groups and introducing auxiliary components, it is possible to regulate the morphology, dimensions, and spatial arrangement of the resulting assemblies. mdpi.com This control allows for the fabrication of diverse nanostructures, including nanosheets, nanorods, nanofiber bundles, and hollow nanoprisms. mdpi.comacs.org

Several strategies have been developed to achieve this control:

Surfactant-Assisted Assembly: This is a reproducible and adjustable method for creating hierarchical porphyrin nanostructures. mdpi.comacs.org For example, this technique has been used to fabricate hollow hexagonal nanoprisms of a zinc porphyrin derivative, where the dimensions could be tuned by adjusting the porphyrin-to-surfactant ratio. acs.org These individual nanoprisms could then further self-organize into ordered three-dimensional architectures. acs.org

Guest-Induced Assembly: The addition of specific guest molecules (e.g., chlorides, coronene, C60) can bind to porphyrin amphiphiles, forming supra-amphiphiles that assemble into various morphologies such as nanospheres, nanorods, vesicles, and macrowires. researchgate.net

Polymer-Induced Assembly: In systems mimicking natural photosynthesis, polymers can act as scaffolds, influencing the formation and spatial structure of porphyrin assemblies. mdpi.com

Physical Phenomena: Combining molecular self-assembly with physical processes like dewetting has enabled the construction of highly periodic patterns over macroscopic length scales. researchgate.net Drop-casting a porphyrin solution onto a surface can lead to the spontaneous formation of aligned, nanometer-wide lines of stacked molecules that are millimeters in length. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound TCPP
5,10,15,20-tetrakis(4-aminophenyl)porphyrin TAPP
5,10,15,20-tetrakis(4-benzaldehyde) porphyrin p-Por-CHO
5,10,15,20-Tetrakis(4-butoxyphenyl)porphyrin TBPPH₂
5,10,15,20-tetrakis(4-hydrazidocarbonylphenyl)porphyrin THCPP
5,10,15,20-Tetrakis(4'-Nitrophenyl)Porphyrin
3,6-diformyl-9-ethylcarbazole DFEC
Coronene
Fullerene C60 C60
Zinc meso-tetra(4-pyridyl) porphyrin
Multiwalled Carbon Nanotubes MWCNTs
o-dichlorobenzene o-DCB
1-butanol
Acetic acid AcOH

Advanced Spectroscopic and Analytical Characterization Methodologies for 4,4 Porphyrin 5,15 Diyl Dibenzoic Acid Systems

Spectroscopic Techniques for Structural and Electronic Characterization

Structural and electronic characterization forms the foundation for understanding the properties and potential applications of 4,4'-(Porphyrin-5,15-diyl)dibenzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and UV-Visible spectroscopy provide indispensable information regarding the molecule's atomic connectivity, molecular mass, and electronic transition energies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of porphyrin-based compounds in solution. nih.govcore.ac.uk The unique aromatic and highly conjugated macrocyclic core of porphyrins gives rise to a characteristic ring-current effect, which causes a significant spread in the chemical shifts of its protons in ¹H NMR spectra. nih.gov

For this compound, the key diagnostic signals in the ¹H NMR spectrum are:

Inner NH Protons: The protons on the nitrogen atoms inside the porphyrin cavity are heavily shielded by the ring current and appear at a distinct upfield chemical shift, typically in the range of -2 to -3 ppm. nih.gov

β-Pyrrolic Protons: The eight protons located on the periphery of the pyrrole (B145914) rings are strongly deshielded and resonate downfield, usually between 8.0 and 9.0 ppm. researchgate.net

Meso-Protons: The two protons at the 10- and 20-positions (meso-positions) of the porphyrin ring are also deshielded, appearing in a similar region to the β-pyrrolic protons.

Benzoic Acid Protons: The protons on the two phenyl rings of the dibenzoic acid moieties will appear in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, they exhibit characteristic splitting patterns (e.g., doublets) that confirm the para-substitution. The chemical shifts of these protons are influenced by the electron-withdrawing carboxylic acid group. ulisboa.pt

¹³C NMR spectroscopy complements the proton data, providing information on the carbon framework. researchgate.net The large number of π-electrons in the porphyrin macrocycle also influences the ¹³C chemical shifts. nih.gov Key resonances include those for the carboxyl carbons of the benzoic acid groups (typically >165 ppm), the various aromatic carbons of the phenyl rings, and the distinct α- and β-pyrrolic carbons of the porphyrin core. researchgate.netdocbrown.info Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are instrumental in assigning all proton and carbon signals unambiguously and confirming the covalent linkages between the porphyrin core and the dibenzoic acid substituents. core.ac.ukresearchgate.net

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Type Expected Chemical Shift (δ, ppm) Characteristic Feature
Inner N-H -2.0 to -3.0 Highly shielded, singlet
β-Pyrrolic 8.0 to 9.0 Deshielded, singlet or doublet pattern
Meso-H (C10, C20) 8.0 to 9.0 Deshielded, singlet
Benzoic Acid (ortho to COOH) ~8.3 Deshielded doublet

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and verify the elemental composition of synthesized this compound. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed for porphyrin analysis. researchgate.netrockefeller.edu

For this compound (C₄₀H₂₆N₄O₄), the calculated monoisotopic molecular weight is approximately 634.19 g/mol . In positive-ion mode mass spectrometry, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 635.20. rockefeller.edu High-resolution mass spectrometry (HRMS) can provide an exact mass measurement with high precision, which allows for the unambiguous confirmation of the molecular formula by comparing the experimental mass to the calculated value. nih.gov The isotopic distribution pattern observed in the spectrum, resulting from the natural abundance of isotopes like ¹³C, serves as an additional confirmation of the compound's elemental composition. rockefeller.edu

The electronic absorption and emission properties of this compound are defined by its highly conjugated π-electron system and are readily characterized by UV-Visible (UV-Vis) and fluorescence spectroscopy. researchgate.net

The UV-Vis absorption spectrum of a typical porphyrin is dominated by two main features, explained by Gouterman's four-orbital model: researchgate.netscispace.com

The Soret Band (or B-band): An extremely intense absorption band in the near-UV region, typically between 400 and 450 nm. researchgate.netresearchgate.net This band arises from a strong electronic transition from the ground state (S₀) to the second excited singlet state (S₂). scispace.com For 5,15-diaryl porphyrins, this band is a hallmark of their electronic structure. nih.gov

The Q-bands: A set of four weaker absorption bands in the visible region, usually found between 500 and 700 nm. scispace.comresearchgate.net These bands correspond to the "pseudo-forbidden" transition from the ground state (S₀) to the first excited singlet state (S₁). kyushu-u.ac.jp The presence of the dibenzoic acid substituents at the meso-positions can influence the exact position and intensity of these bands.

Fluorescence spectroscopy probes the emission of light from the molecule as it relaxes from its first excited singlet state (S₁) back to the ground state (S₀). Following excitation, typically into the Soret band, the molecule rapidly undergoes internal conversion to the S₁ state. Fluorescence is then observed at wavelengths longer than the Q-band absorptions. nih.gov The emission spectrum often appears as a mirror image of the lowest-energy Q-bands and typically consists of two main peaks. researchgate.net The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime are key parameters that provide insight into the efficiency of the radiative decay pathway versus non-radiative pathways. researchgate.net For many porphyrins, fluorescence is a sensitive probe of the local environment and aggregation state. ru.nlmdpi.com

Table 2: Typical Electronic Absorption and Emission Characteristics for this compound

Spectroscopic Feature Wavelength Range (nm) Description
Absorption (UV-Vis)
Soret Band 415 - 430 Intense absorption (S₀ → S₂)
Q-band IV 510 - 525 Weak absorption (S₀ → S₁)
Q-band III 545 - 560 Weak absorption (S₀ → S₁)
Q-band II 585 - 600 Weak absorption (S₀ → S₁)
Q-band I 640 - 660 Weak absorption (S₀ → S₁)
Emission (Fluorescence)
Emission Peak 1 650 - 670 Emission from S₁ state

Ultrafast Spectroscopic Methods for Photodynamics

To understand the fate of absorbed light energy and the pathways of energy relaxation in this compound, ultrafast spectroscopic techniques are employed. These methods can resolve photophysical events occurring on timescales from femtoseconds to nanoseconds.

Transient Absorption (TA) spectroscopy, also known as flash photolysis, is a powerful pump-probe technique used to study the dynamics of short-lived excited states. In a typical experiment, a short, intense "pump" laser pulse excites the porphyrin molecules to an electronic excited state. A second, weaker "probe" pulse, delayed in time relative to the pump, is then used to measure the absorption spectrum of the transient species.

By varying the time delay between the pump and probe pulses, it is possible to monitor the decay of the initial excited singlet state (S₁), and the formation and decay of other transient species, such as the triplet state (T₁) formed via intersystem crossing. TA spectroscopy provides critical information on the rates of internal conversion, intersystem crossing, and excited-state relaxation, which are fundamental to applications in photodynamic therapy and artificial photosynthesis.

Time-Resolved Photoluminescence (TRPL), often using Time-Correlated Single Photon Counting (TCSPC), directly measures the decay of the fluorescence intensity over time following excitation by a short pulse of light. This measurement allows for the precise determination of the fluorescence lifetime (τF) of the first excited singlet state (S₁).

The fluorescence lifetime is a key photophysical parameter, representing the average time the molecule spends in the S₁ state before relaxing to the ground state. For a related dicationic 5,15-diphenylporphyrin, the S₁ state lifetime was measured to be on the order of nanoseconds. nih.gov The lifetime is sensitive to various quenching processes, including intersystem crossing to the triplet state, energy transfer, and electron transfer. Therefore, TRPL studies on this compound can reveal crucial details about the competition between radiative (fluorescence) and non-radiative decay pathways, providing insight into the efficiency of processes like singlet oxygen generation. nih.gov

X-ray Diffraction and Scattering Techniques for Crystalline Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For complex molecules like this compound, single-crystal XRD provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the material's bulk properties.

While a definitive crystal structure for the free-base this compound is not widely published, extensive studies on closely related analogs, such as its esters and other carboxyphenyl porphyrins, provide significant insight into its likely solid-state behavior. For instance, the crystal structure of dimethyl 4,4′-(10,20-diphenylporphyrin-5,15-diyl)dibenzoate, the methyl-esterified version of the target compound, has been resolved. This analysis reveals critical details about the porphyrin core's geometry and the orientation of the dibenzoic acid moieties.

In a related structure, that of its dimethyl ester solvated with dichloromethane (B109758), the compound crystallizes in the triclinic space group P1. The asymmetric unit contains half of the porphyrin molecule, indicating a degree of symmetry in the crystal lattice. The porphyrin macrocycle itself is nearly planar, a common feature for free-base porphyrins.

The carboxylic acid functional groups of this compound are expected to play a dominant role in its crystal packing. Research on other carboxylated porphyrins demonstrates their propensity to form strong intermolecular hydrogen bonds. This often leads to the formation of well-defined supramolecular structures, such as hydrogen-bonded dimers. In these arrangements, the carboxylic acid groups of two separate porphyrin molecules interact, creating a stable, larger assembly.

Furthermore, the carboxylate groups can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs) or coordination polymers. Studies on tetra(carboxyphenyl)porphyrins with lanthanide ions have revealed the formation of robust, porous, three-dimensional arrays where the metal ions bridge the deprotonated porphyrin units. acs.org These structures are often thermally stable and feature channels or voids, making them interesting for applications in gas storage and catalysis. acs.org

Table 1: Crystallographic Data for a Related Porphyrin Ester

Parameter Value
Compound Dimethyl 4,4′-(10,20-diphenylporphyrin-5,15-diyl)dibenzoate
Crystal System Triclinic
Space Group P1
a (Å) 6.3858(2)
b (Å) 12.0156(5)
c (Å) 13.9483(6)
α (°) 81.198(2)
β (°) 84.456(2)
γ (°) 75.319(2)

Data derived from a representative structure of a closely related diester derivative.

Electrochemical Characterization Techniques

Electrochemical methods are indispensable for probing the electronic properties of this compound, particularly its ability to accept or donate electrons. These techniques measure the potential and current associated with redox processes, providing key data on the energies of the molecule's frontier orbitals (HOMO and LUMO).

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is the most common electrochemical technique used to study the redox behavior of porphyrins. In a typical CV experiment, the potential applied to a working electrode submerged in a solution of the porphyrin is swept linearly with time between two set points, and the resulting current is measured. The resulting plot of current versus potential, a cyclic voltammogram, reveals the potentials at which the molecule is oxidized or reduced.

For porphyrins like this compound, CV typically shows two reversible or quasi-reversible one-electron oxidation processes and two one-electron reduction processes. The first oxidation corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO), forming a π-cation radical. The second oxidation removes a further electron to form a dication. Similarly, the reduction processes involve the sequential addition of electrons to the lowest unoccupied molecular orbital (LUMO) to form a π-anion radical and then a dianion.

The half-wave potentials (E₁/₂) of these redox events are critical parameters. They are directly related to the HOMO and LUMO energy levels and can be used to estimate the electrochemical band gap. The presence of the two carboxyphenyl substituents can influence these potentials. The carboxylic acid groups are electron-withdrawing, which can make the porphyrin ring more difficult to oxidize and easier to reduce compared to unsubstituted porphyrins. This is due to the stabilization of the LUMO and destabilization of the HOMO. acs.org

The solvent and supporting electrolyte used in the CV measurement can significantly affect the results, and the acidic protons of the carboxylic acid groups can also participate in electrochemical processes or alter the observed potentials upon deprotonation.

Table 2: Representative Redox Potentials for a Di-substituted Free-Base Porphyrin

Process E₁/₂ (V vs. Fc⁺/Fc) Description
1st Oxidation +0.85 Formation of π-cation radical (Porphyrin → Porphyrin⁺•)
2nd Oxidation +1.15 Formation of dication (Porphyrin⁺• → Porphyrin²⁺)
1st Reduction -1.20 Formation of π-anion radical (Porphyrin → Porphyrin⁻•)

Note: These are typical, illustrative values for a meso-diaryl-substituted porphyrin and may vary for the specific title compound.

Photoelectrochemical Measurements

Photoelectrochemical measurements are essential for evaluating the performance of this compound when it is used as a photosensitizer in devices like dye-sensitized solar cells (DSSCs) or for solar fuel production. nsf.gov In these applications, the porphyrin is typically adsorbed onto the surface of a wide-bandgap semiconductor, such as titanium dioxide (TiO₂) or gallium phosphide (B1233454) (GaP). nsf.govacs.org The carboxylic acid groups are specifically designed to act as anchoring groups, forming strong chemical bonds (often ester-like linkages) with the semiconductor surface. acs.org

Upon illumination with light of an appropriate wavelength, the porphyrin absorbs a photon and is promoted to an excited electronic state. If the energy of the porphyrin's excited state is higher than the semiconductor's conduction band edge, an ultrafast electron injection can occur from the porphyrin into the semiconductor. researchgate.netacs.org This charge separation is the fundamental process that generates a photocurrent.

Photoelectrochemical measurements quantify the efficiency of this process. A standard setup involves a three-electrode cell where the porphyrin-sensitized semiconductor serves as the working electrode. By measuring the current generated under illumination (photocurrent) as a function of applied potential and wavelength, key performance metrics can be determined.

Mechanistic Investigations of Photophysical and Photochemical Processes

Excited State Dynamics and Energy Transfer Pathways

The photophysical behavior of porphyrin-based systems is dictated by the dynamics of their excited states. Upon photoexcitation, the porphyrin molecule is promoted from its ground state (S₀) to a singlet excited state (S₁ or S₂), characterized by the Q and Soret absorption bands, respectively. The subsequent decay from these excited states can occur through several competing pathways, including fluorescence, intersystem crossing to a triplet state (T₁), and non-radiative decay. nih.gov

In porphyrin-based donor-acceptor systems, the electronic absorption spectra are often composites of their constituent parts, which indicates a weak electronic coupling and that the initial excitation energy is localized on one of the porphyrin units. rsc.orgbldpharm.com The excited-state dynamics in such systems, particularly in non-polar solvents, can be essentially the same as those of the individual porphyrin molecules. rsc.org However, the environment and molecular structure can significantly influence these dynamics.

A critical pathway in the excited state dynamics of porphyrins is the formation of the triplet state (T₁) via intersystem crossing. This triplet state is often long-lived and plays a crucial role in many photochemical processes. For instance, studies on tetrakis(4-carboxyphenyl)porphyrin (TCPP), a structurally related compound, have shown that the photoexcited triplet state can act as a photobase. nih.gov Computational analysis revealed increased nucleophilicity at the unprotonated nitrogen atoms of the porphyrin core in the excited state. nih.gov In acidic environments, this can lead to the formation of a protonated excited triplet state, which possesses different redox potentials and opens new pathways for photoreactions. nih.gov

In porphyrin-based metal-organic frameworks (MOFs), the excited state decay pathway can involve the population of fullerene and/or framework porphyrin triplet states following charge recombination. nih.govacs.org The specific pathway is dependent on factors such as the metalation status of the porphyrin. nih.govacs.org The dynamics of triplet excited states are also influenced by the porphyrin's structural conformation. For example, increased conformational flexibility can lead to nonplanar distortion of the porphyrin framework, which in turn decreases the energy gap between the first triplet state (T₁) and the ground state (S₀), enhancing the deactivation of the triplet excited state. researchgate.net

Charge Separation and Recombination Mechanisms in Porphyrin-Based Systems

A key photochemical process in porphyrin-based donor-acceptor systems is photoinduced charge separation, which generates a high-energy state with a separated electron and hole. This process is fundamental to applications in artificial photosynthesis and photovoltaics. The efficiency and lifetime of this charge-separated state (CSS) are critical parameters.

In systems where 4,4'-(porphyrin-5,15-diyl)dibenzoic acid or similar porphyrin linkers are integrated into donor-acceptor architectures, photoexcitation of the porphyrin is followed by electron transfer to an acceptor moiety. Studies on porphyrin-fullerene systems within metal-organic frameworks (MOFs) have demonstrated that this electron transfer can be an ultrafast event, occurring on a sub-picosecond timescale. nih.govacs.org This initial charge transfer often populates an exciplex, an excited-state complex formed between the donor and acceptor. nih.govacs.org

Following charge separation, the system can return to the ground state via charge recombination. The rate of this process is a crucial factor determining the lifetime of the CSS. In many systems, charge recombination is a rapid process occurring on the picosecond to nanosecond timescale. nih.gov For example, in certain porphyrin-naphthalenediimide triads, charge recombination occurs with a time constant of around 8 picoseconds. rsc.orgresearchgate.net In fullerene-loaded porphyrin MOFs, slow charge recombination lifetimes on the order of ~1 nanosecond have been observed. nih.govacs.org

To achieve long-lived charge separation, which is essential for performing useful chemistry or generating photocurrent, strategies are employed to slow down charge recombination. One effective approach is the use of multi-step electron transfer in triad (B1167595) systems, typically composed of a donor (D), a porphyrin photosensitizer (P), and an acceptor (A). In a ferrocene-porphyrin dimer-fullerene triad, photoexcitation leads to electron transfer from the porphyrin to the fullerene, creating an initial CSS (D-P•⁺-A•⁻). acs.org This is followed by a subsequent electron transfer from the donor (ferrocene) to the porphyrin radical cation, resulting in a final, more stable CSS (D•⁺-P-A•⁻). acs.org This stepwise process spatially separates the final charges, significantly slowing down recombination. The lifetime of the final CSS in such a system was measured to be 19 microseconds (μs). acs.org Even longer lifetimes, up to 16 milliseconds (ms) at low temperatures, have been achieved in other D-P-A triads. nih.gov

The rates of charge separation and recombination are governed by the driving forces for these reactions, which are influenced by the redox potentials of the donor, acceptor, and photosensitizer, as well as the solvent polarity. rsc.orgresearchgate.net

Charge Transfer and Recombination Dynamics in Porphyrin Systems
SystemProcessTime Constant / LifetimeSolvent/ConditionsReference
Porphyrin-Naphthalenediimide Triad (ZnP)Charge Separation~1 psTetrahydrofuran, Benzonitrile rsc.org
Porphyrin-Naphthalenediimide Triad (FbP)Charge Separation~25 psTetrahydrofuran, Benzonitrile rsc.org
Porphyrin-Naphthalenediimide TriadsCharge Recombination~8 psTetrahydrofuran, Benzonitrile rsc.orgresearchgate.net
Fullerene-loaded Porphyrin MOFsCharge Recombination~1 nsDimethylformamide, 1,4-Dioxane nih.govacs.org
Ferrocene-Porphyrin Dimer-Fullerene TriadFinal Charge-Separated State Lifetime19 µsBenzonitrile acs.org
C₆₀–Porphyrin–TAPD TriadCharge-Separated State Lifetime16 msFrozen Solvent Glass (10 K) nih.gov

Role of Metal Centers in Modulating Photoredox Processes

The incorporation of different metal ions into the center of the porphyrin macrocycle is a powerful strategy for tuning its photophysical and photochemical properties. The metal center significantly influences the electronic structure, redox potentials, and excited-state dynamics of the porphyrin, thereby modulating its photoredox catalytic activity. osti.gov

Metalloporphyrins are frequently used in covalent organic frameworks (COFs) and MOFs for photocatalytic applications. nih.gov The choice of metal can alter the decay pathways of excited states. For instance, in porphyrin-fullerene MOFs, the charge recombination pathway leads to the population of different triplet states depending on whether the porphyrin is a free-base (H₂) or a zinc (Zn) complex. nih.govacs.org This difference can be attributed to the relative energy levels of the porphyrin and fullerene triplet states. nih.gov

Similarly, in studies on the photodynamic effect against Leishmania species, the inclusion of a diamagnetic metal ion like Zn(II) into a tetrakis(4-carboxyphenyl)porphyrin core was found to be essential for enhancing photodynamic activity compared to the free-base or Sn(IV) derivatives under the tested conditions. researchgate.net The exfoliation of metalloporphyrin-based COFs into nanodisks has also been shown to enhance photocatalytic activity for reactions like hydrogen generation, indicating that the interplay between the metal center and the material's morphology is crucial. nih.gov

Influence of Metal Centers on Porphyrin Photocatalytic Activity
Metal CenterSystemObserved EffectApplicationReference
Free-base (H₂) vs. Zn(II)Porphyrin-Fullerene MOFDifferent triplet decay pathways upon charge recombination.Fundamental Photophysics nih.govacs.org
In(III)Porphyrinic MOFMore efficient singlet oxygen sensitizer (B1316253) than free-base.Aerobic Oxygenation osti.gov
Sn(IV)Porphyrinic MOFStrongest oxidizing capability; highest photocatalytic efficiency.Hydroxylation, Amine Coupling osti.gov
Sn(IV)Supramolecular ArrayEfficient photocatalytic degradation of Acid Orange 7 dye.Pollutant Degradation mdpi.com
Zn(II)TCPP DerivativeSubstantially improved photodynamic activity against Leishmania.Photodynamic Therapy researchgate.net

Understanding Light Absorption and Photoreactivity

The photoreactivity of porphyrin compounds is initiated by the absorption of light. Porphyrins exhibit a characteristic electronic absorption spectrum dominated by an intense peak in the near-UV region, known as the Soret or B band, and several weaker peaks in the visible region, called Q bands. nih.gov These absorptions arise from π-π* electronic transitions within the highly conjugated macrocyclic structure.

The precise positions and intensities of these bands are sensitive to the molecular environment and structural modifications. For example, protonation of the inner nitrogen atoms of the porphyrin core causes significant changes in the absorption spectrum. nih.gov Studies on TCPP show that the formation of the diacid (H₂TCPP²⁺) leads to redshifted absorption features. nih.gov This shift is attributed to a disruption of the π-system caused by structural ruffling of the porphyrin macrocycle. nih.gov

The ability of porphyrins to absorb visible light makes them highly attractive for applications that utilize solar energy, such as photocatalysis. osti.govmdpi.com Porphyrin-based materials, including MOFs and supramolecular arrays, are designed as photofunctional materials that can harness visible light to drive chemical reactions. acs.orgmdpi.com Upon light absorption, the porphyrin can initiate electron transfer to generate a charge-separated state, as discussed previously, or it can transfer its energy to other molecules. nih.govacs.org

Research Applications in Catalysis and Energy Conversion

Photocatalysis Utilizing 4,4'-(Porphyrin-5,15-diyl)dibenzoic acid-Based Materials

Porphyrin-based materials are exceptional as photocatalysts due to their remarkable optical and photophysical characteristics. rsc.org They can function as photosensitizers, absorbing light and initiating chemical reactions through the generation of reactive oxygen species or via electron transfer processes. rsc.orgbeilstein-journals.org The incorporation of this compound into materials like MOFs creates robust, heterogeneous photocatalysts where the porphyrin units act as light-harvesting centers. mdpi.com This strategic design enhances photocatalytic efficiency for a range of applications, from CO2 reduction to the degradation of environmental pollutants. mdpi.commdpi.com

The conversion of carbon dioxide (CO2) into valuable chemical fuels using solar energy is a critical goal for sustainable technology. Porphyrin-based MOFs have emerged as promising photocatalysts for this transformation due to their high CO2 adsorption capacity, tunable structures, and the presence of catalytically active sites. rsc.orgnih.gov The porphyrin ligand can act as a light-harvesting antenna, while metal ions incorporated into the porphyrin core or the framework nodes can serve as the catalytic centers for CO2 reduction. rsc.orgnih.gov

A notable example involves the use of 4,4'-(porphyrin-5,15-diyl)dibenzolate (DCPP²⁻), the deprotonated form of the subject compound, as a structural ligand in a zirconium-based MOF. nih.gov In a strategy known as in situ ligand substitution, DCPP²⁻ was used to replace a portion of the original ligands in a labile Zr(IV)-MOF, resulting in a new, more stable material series designated BUT-110. nih.govresearchgate.net By incorporating cobalt into the porphyrin core, the resulting MOF, BUT-110-50%-Co, demonstrated significant activity for the photocatalytic reduction of CO2 to carbon monoxide (CO) without the need for an additional photosensitizer. nih.govresearchgate.net This work highlights how the targeted use of this porphyrin dicarboxylate ligand can simultaneously enhance the stability and impart functionality to a MOF, creating an efficient and selective photocatalyst for CO2 conversion. nih.gov

Table 1: Performance of a this compound-Based MOF in Photocatalytic CO₂ Reduction

CatalystPrimary ProductCO Evolution Rate (μmol g⁻¹ h⁻¹)Selectivity for COConditionsSource
BUT-110-50%-CoCarbon Monoxide (CO)~19.6HighVisible light, in the absence of photosensitizers nih.govresearchgate.net

Photocatalytic water splitting to produce hydrogen (H₂) and oxygen (O₂) is a key strategy for solar fuel production. Porphyrins are excellent candidates for this application, acting as photosensitizers that absorb sunlight and drive the separate half-reactions of hydrogen evolution (HER) and oxygen evolution (OER). diva-portal.orgmdpi.com The carboxylic acid groups on compounds like this compound are crucial for anchoring the molecule to semiconductor surfaces (like TiO₂) or for integrating it into larger, stable frameworks, which facilitates efficient electron transfer and improves catalyst stability. nih.gov

Table 2: Photocatalytic Hydrogen Evolution Rates for Various Carboxy-Substituted Porphyrins

CatalystH₂ Evolution Rate (mmol g⁻¹ h⁻¹)ConditionsSource
meso-tetra(5-carboxyfuryl)porphyrin (H₂TCFP)10.8Optimal conditions, water splitting rsc.org
meso-tetra(5-carboxythienyl)porphyrin (H₂TCTP)9.7Optimal conditions, water splitting rsc.org
meso-tetra(m-carboxyphenyl)porphyrin (H₂TmCPP)8.0Optimal conditions, water splitting rsc.org

The photocatalytic degradation of persistent organic pollutants in wastewater is a significant environmental application. rsc.orgrsc.org Porphyrin-based materials are effective in this role because their photoexcited state can generate highly reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which break down complex organic molecules into simpler, non-toxic compounds like CO₂ and H₂O. rsc.orgmdpi.com

Materials constructed from porphyrin building blocks have demonstrated high efficiency in degrading various pollutants. For instance, supramolecular nanostructures based on a Sn(IV)-porphyrin with a similar 5,15-disubstituted structure have been used to degrade the industrial dye Acid Orange 7 under visible light. mdpi.com These materials achieved up to 91% degradation within 90 minutes. mdpi.com In another example, a porphyrin-based MOF was capable of degrading 99.07% of the dye Rhodamine B in just 20 minutes, showcasing the rapid and effective nature of these photocatalysts. researchgate.net The high surface area and porous nature of frameworks built with ligands like this compound allow for efficient adsorption of pollutants and interaction with the catalytically active porphyrin sites. researchgate.net

Table 3: Efficiency of Porphyrin-Based Materials in Degrading Organic Pollutants

Catalyst SystemPollutantDegradation Efficiency (%)Time (min)Source
Sn(IV)-porphyrin-based nanostructureAcid Orange 79190 mdpi.com
Porphyrin-based MOFRhodamine B99.0720 researchgate.net
Porphyrin-based MOFMethyl OrangeEfficient degradation reportedN/A researchgate.net
Porphyrin-based MOFMethylene BlueEfficient degradation reportedN/A researchgate.net

Porphyrins are central to many biological processes, most notably as the active core of heme in enzymes like cytochrome P450, which catalyze a wide range of oxidative reactions in living organisms. nih.govmdpi.com Synthetic metalloporphyrins, such as those that can be formed with this compound, are excellent biomimetic catalysts, mimicking the function of these natural enzymes. mdpi.comresearchgate.net By incorporating metal ions (e.g., iron, manganese, cobalt) into the porphyrin ring, these synthetic analogues can catalyze challenging oxidation reactions under mild conditions. nih.govresearchgate.net

When immobilized on solid supports or built into frameworks, these biomimetic catalysts offer advantages in stability and reusability. For example, manganese porphyrins supported on mesoporous silica (B1680970) have been used as catalysts for the oxidation of hydrocarbons like cyclohexane (B81311) and (Z)-cyclooctene, mimicking P450-type reactions. mdpi.com These systems can achieve high selectivity for desired products such as alcohols and ketones. mdpi.com Similarly, cobalt porphyrins have been shown to effectively catalyze the oxidation of cyclohexene (B86901) to cyclohexenone using air as the oxidant. researchgate.net The use of this compound as a ligand allows for the creation of robust, ordered materials that position these biomimetic metal centers for efficient and selective catalysis.

Table 4: Substrate Oxidation Using Biomimetic Porphyrin Catalysts

Catalyst SystemSubstratePrimary Product(s)Key FindingSource
Manganese(III) Porphyrin on Mesoporous Silica(Z)-CycloocteneEpoxideSelective oxidation, P450 mimic mdpi.com
Manganese(III) Porphyrin on Mesoporous SilicaCyclohexaneCyclohexanolSelective for alcohol formation mdpi.com
Cobalt TetraphenylporphyrinCyclohexeneCyclohexenoneEffective catalysis using air as oxidant researchgate.net
Metallo-deuteroporphyrinsLignin Model CompoundsAromatic MonomersHigh yields under mild conditions nih.gov

Electrocatalysis Applications

In addition to photocatalysis, porphyrin-based materials are highly effective in electrocatalysis, where they facilitate chemical reactions at the surface of an electrode. The ability to form conductive frameworks and the presence of tunable metal-N-C active sites make porphyrin-based MOFs and COFs excellent candidates for energy conversion reactions. rsc.orgresearchgate.net Ligands such as this compound are instrumental in constructing these electrocatalytically active frameworks.

The electrocatalytic oxygen reduction reaction (ORR) is the key reaction powering fuel cells and metal-air batteries. researchgate.netbohrium.com Materials derived from iron and cobalt porphyrins are among the most promising non-precious metal catalysts for ORR, offering an alternative to expensive platinum-based catalysts. researchgate.netresearchgate.net Typically, these catalysts are prepared by pyrolyzing porphyrin-containing precursors (such as MOFs) to create highly active M-Nₓ-C (metal-nitrogen-carbon) sites within a conductive carbon matrix. bohrium.com

Research has demonstrated that pyrolyzed iron porphyrin precursors exhibit excellent ORR activity in alkaline media. One such catalyst, derived from an iron porphyrin, recorded a high onset potential (E_onset) of 0.977 V and a half-wave potential (E_1/2) of 0.853 V (vs. RHE), which are metrics of high catalytic efficiency. bohrium.com The structure of this compound is ideal for synthesizing precursor MOFs or polymers that, after metallation with iron or cobalt and subsequent pyrolysis, can yield these high-performance ORR electrocatalysts. researchgate.netresearchgate.net

Table 5: Performance of Porphyrin-Derived Catalysts in the Electrocatalytic Oxygen Reduction Reaction (ORR)

CatalystOnset Potential (E_onset) (V vs. RHE)Half-Wave Potential (E_1/2) (V vs. RHE)ConditionsSource
FeTPP_600 (pyrolyzed at 600 °C)0.9720.852Alkaline medium bohrium.com
FeTPP/Waste(1:4)_800 (pyrolyzed at 800 °C)0.9770.853Alkaline medium bohrium.com

Table 6: Compound Names Mentioned in the Article

Abbreviation/Common NameFull Chemical Name
DCPP²⁻4,4'-(Porphyrin-5,15-diyl)dibenzolate
MOFMetal-Organic Framework
COFCovalent Organic Framework
BUT-110-50%-CoA cobalt-containing metal-organic framework based on a zirconium cluster and 4,4'-(porphyrin-5,15-diyl)dibenzolate ligands
H₂TCFPmeso-tetra(5-carboxyfuryl)porphyrin
H₂TCTPmeso-tetra(5-carboxythienyl)porphyrin
H₂TmCPPmeso-tetra(m-carboxyphenyl)porphyrin
Acid Orange 7Acid Orange 7
Rhodamine BRhodamine B
Methyl OrangeMethyl Orange
Methylene BlueMethylene Blue
FeTPP_600Iron Tetraphenylporphyrin pyrolyzed at 600 °C

Advanced Sensor Development Research

Chemosensing Mechanisms Employing 4,4'-(Porphyrin-5,15-diyl)dibenzoic acid

The application of this compound in chemosensors is primarily realized through its incorporation as a linker in MOFs. mdpi.com These frameworks provide a stable and porous environment that facilitates the interaction between the porphyrin's active sites and target analytes. The detection is then transduced through various mechanisms, including fluorescence modulation, color changes, and electrochemical signals.

Fluorescence Quenching and Enhancement Mechanisms

Porphyrin-based materials are well-known for their fluorescent properties, which can be sensitively altered in the presence of specific analytes, forming the basis of "turn-off" (quenching) or "turn-on" (enhancement) sensors.

Fluorescence Quenching: This is a common sensing mechanism where the fluorescence intensity of the porphyrin unit is decreased upon interaction with an analyte. researchgate.net The quenching can occur through several pathways, including photoinduced electron transfer (PET) or energy transfer from the excited porphyrin to the analyte. For instance, when a sensor based on a porphyrin-MOF interacts with certain metal ions, the metal ion can facilitate non-radiative decay pathways for the porphyrin's excited state, leading to a diminished fluorescence signal. mdpi.com The high surface area and porous nature of MOFs constructed with linkers like this compound allow for efficient diffusion of analytes to the porphyrin core, enhancing the quenching effect and leading to high sensitivity. ul.ie

Fluorescence Enhancement: In contrast to quenching, fluorescence enhancement is a "turn-on" signal that can offer higher sensitivity due to a low background signal. This mechanism is often achieved by restricting the intramolecular motions of the porphyrin molecule. In some sensor designs, the porphyrin's fluorescence is initially in a quenched state. Upon binding with a specific analyte, conformational changes can occur that inhibit the quenching pathways, resulting in a significant increase in fluorescence intensity. mdpi.com

Colorimetric Sensing Principles

The intense and characteristic absorption bands of porphyrins in the visible region of the electromagnetic spectrum make them ideal for colorimetric sensing, which allows for the visual detection of analytes. The interaction between a porphyrin-based sensor and a target analyte can lead to a shift in the porphyrin's absorption spectrum, resulting in a distinct color change. ul.ie This change is often associated with the coordination of the analyte to the porphyrin's central metal ion (if present) or interactions with the porphyrin ring itself, which alters its electronic structure. The carboxylic acid groups of this compound are crucial for anchoring the molecule within a stable framework, ensuring that the colorimetric response is robust and reproducible. nih.gov

Electrochemical Sensing Approaches

Electrochemical sensors based on porphyrin derivatives offer a powerful platform for analyte detection due to their high sensitivity and the ease of signal transduction. Porphyrins can be readily integrated into electrode materials, where they can facilitate electron transfer processes. researchgate.net When a material containing this compound is used to modify an electrode, the binding of an analyte to the porphyrin can cause a measurable change in the electrochemical response, such as a shift in the redox potential or a change in the current. nih.gov These sensors can be designed to be highly selective by tailoring the porphyrin's structure and its immediate environment to favor interaction with a specific target. The development of porphyrin-functionalized nanomaterials, such as carbon nanotubes, has further enhanced the performance of these electrochemical sensors by improving conductivity and increasing the surface area for analyte interaction. researchgate.net

Detection of Chemical Analytes

The versatility of sensors based on this compound and related structures allows for the detection of a wide range of chemical species, most notably metal ions and anions.

Metal Ion Sensing

The porphyrin macrocycle provides an ideal coordination site for a variety of metal ions. The detection of metal ions is often achieved through the modulation of the porphyrin's photophysical properties upon metal binding.

Research on porphyrin-based MOFs, which can be constructed using dicarboxylic acid-functionalized porphyrins, has demonstrated their efficacy in detecting various metal ions. For example, a zinc porphyrin-based MOF showed high sensitivity and selectivity for Pb²⁺ ions in aqueous solutions through fluorescence quenching, with a very low limit of detection. bohrium.com The interaction of metal ions with the porphyrin can lead to fluorescence quenching or enhancement, as well as colorimetric changes, providing multiple avenues for detection. mdpi.com

Below is a table summarizing the performance of representative porphyrin-based sensors for the detection of various metal ions.

Sensor MaterialTarget AnalyteSensing MechanismDetection LimitReference
Zinc Porphyrin-based MOFPb²⁺Fluorescence Quenching4.99 x 10⁻⁸ M bohrium.com
Porphyrin/TiO₂ Composite FilmVolatile Organic CompoundsColorimetricConcentration-dependent nih.gov
Manganese Porphyrin-functionalized Carbon ClothNitrobenzeneElectrochemical5.9268 × 10⁻¹⁰ M nih.gov
Manganese Porphyrin-functionalized Carbon ClothAqueous PhenolElectrochemical4.0178 × 10⁻¹⁰ M nih.gov

Anion Recognition

While the porphyrin core is well-suited for cation binding, modifications to the porphyrin periphery can create binding sites for anions. sciencepub.net Anion recognition is often achieved through hydrogen bonding interactions between the anion and functional groups attached to the porphyrin ring. The binding of an anion can perturb the electronic structure of the porphyrin, leading to a detectable optical or electrochemical signal. sciencepub.net

Porphyrin-based receptors have been designed to selectively bind anions such as halides, nitrate, and phosphate. sciencepub.net The incorporation of these functionalized porphyrins into more complex structures like MOFs can enhance their stability and selectivity for anion sensing. The binding event can be monitored through changes in the UV-Vis absorption spectrum or fluorescence emission of the porphyrin unit.

The table below provides examples of anion recognition using porphyrin-based systems.

Sensor SystemTarget AnalyteSensing MethodKey FeatureReference
Functionalized PorphyrinsHalides, Dihydrogen PhosphateColorimetric & FluorescentImproved selectivity through functionalization sciencepub.net
Porphyrin-based ReceptorPerfluorooctanoic AcidColorimetricRapid visual detection nih.gov
Sn(IV)-Porphyrin AssemblyNitrateX-ray CrystallographyCharacterization of anion···anion and anion···π interactions mdpi.com

Organic Molecule Detection

There is a lack of specific research detailing the use of This compound for the detection of organic molecules. General research on porphyrin-based sensors indicates that they can be used to detect volatile organic compounds (VOCs), often through changes in their optical or electrochemical properties upon interaction with the analyte. researchgate.net For instance, porphyrin-based materials have been investigated for sensing amines and other organic vapors. mdpi.com However, specific response data, sensitivity, and selectivity information for This compound are not documented.

Detection of Biological Analytes

Similarly, while porphyrins are explored for the detection of various biological analytes, including DNA and neurotransmitters, there is no specific literature focusing on the application of This compound for these purposes. researchgate.netnih.govnih.govnih.gov The general principles of biomolecule sensing with porphyrins often involve fluorescence quenching or enhancement, or electrochemical signal generation. nih.govnih.gov

Mechanisms for Biomolecule Sensing

The potential mechanisms for biomolecule sensing using porphyrin-based compounds include:

Fluorescence Resonance Energy Transfer (FRET): In a FRET-based biosensor, a donor and an acceptor fluorophore are in close proximity. The presence of a target biomolecule can alter the distance between them, leading to a change in FRET efficiency and a detectable change in fluorescence. nih.gov Porphyrins can act as either donors or acceptors in such systems.

Photoinduced Electron Transfer (PET): The interaction of an analyte with the porphyrin can lead to the transfer of an electron, which can either quench or enhance the fluorescence of the porphyrin.

Electrochemical Detection: The binding of a charged biomolecule to a porphyrin-modified electrode can alter the electrochemical properties of the surface, which can be measured using techniques like cyclic voltammetry or electrochemical impedance spectroscopy.

While these mechanisms are well-established for porphyrin-based biosensors in general, their specific application and detailed characterization for This compound have not been reported.

Sensor Array Design and Selectivity Enhancement Strategies

Porphyrin-based sensor arrays are developed to achieve pattern-based recognition of complex mixtures of analytes. researchgate.net These arrays often consist of several different porphyrin derivatives, each with a slightly different response to a range of analytes. The combined response pattern can be used to identify and quantify the components of a mixture. Strategies to enhance selectivity can include the specific design of the porphyrin macrocycle, the choice of the central metal ion, and the incorporation of the porphyrin into a structured matrix like a MOF. nih.gov Despite the suitability of This compound as a component in such arrays, there is no available research demonstrating its use or the resulting selectivity patterns.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of porphyrin-based molecules. For 4,4'-(Porphyrin-5,15-diyl)dibenzoic acid, also referred to in some studies as PORPC-1, DFT calculations have been employed to determine its fundamental electronic characteristics. acs.org

These calculations reveal that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the carbon and nitrogen atoms that constitute the porphyrin macrocycle framework. acs.org Similarly, the Lowest Unoccupied Molecular Orbital (LUMO) is also concentrated on the porphyrin ring, with some delocalization onto the dibenzoic acid moieties. acs.org This distribution is crucial as the HOMO and LUMO levels, and the energy gap between them, govern the molecule's optical and electronic properties, including its ability to absorb light and participate in electron transfer processes.

Time-Dependent DFT (TD-DFT) is a common extension of DFT used to calculate excited states and simulate electronic absorption spectra. nu.edu.kz For porphyrinoids, the accuracy of these predictions can depend on the choice of the functional. nih.gov For instance, comparisons between various functionals like B3LYP, PBE0, and M05-2X have shown differing levels of accuracy in predicting the energies of the characteristic Q and Soret (or B) bands in porphyrins, with errors typically in the range of 0.2 to 0.5 eV. nih.gov

A study by Kumar et al. investigated this compound and its zinc-coordinated counterpart to understand their activity as dye sensitizers. acs.org Their calculations, using various levels of theory, provided insights into the frontier orbital energies. acs.org

Table 1: Frontier Molecular Orbital Characteristics of this compound

Molecular OrbitalPrimary LocalizationContribution from Benzoic Acid Moieties
HOMO Porphyrin Macrocycle (Carbon and Nitrogen atoms)Minimal
LUMO Porphyrin MacrocycleSome delocalization

This table is generated based on findings from DFT studies on this compound. acs.org

Molecular Dynamics Simulations of Porphyrin-Based Assemblies

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For porphyrin-based systems, MD simulations provide critical insights into their conformational dynamics and self-assembly behavior in various environments, which are difficult to probe experimentally. aksci.com

While specific MD simulation studies focusing solely on this compound are not detailed in the available literature, the principles are broadly applied to similar porphyrin structures. These simulations model the interactions between porphyrin molecules and with solvent molecules to predict how they aggregate. rsc.org The benzoic acid groups on the specified compound are capable of forming strong hydrogen bonds, which would be a dominant factor in its self-assembly, leading to the formation of ordered structures like sheets, tapes, or other supramolecular frameworks. dntb.gov.ua

MD simulations typically employ force fields (like CHARMM or AMBER) to define the potential energy of the system, allowing for the calculation of particle trajectories. aksci.com For porphyrin assemblies, these simulations can reveal:

Aggregation patterns: Whether molecules prefer to stack in face-to-face (H-aggregation) or edge-to-edge (J-aggregation) arrangements. researchgate.net

Solvent effects: How different solvents influence the stability and structure of the assemblies. rsc.org

Structural stability: The thermodynamic stability of different assembled architectures. nih.gov

These aggregation patterns significantly influence the material's bulk properties, such as charge transport and photocatalytic performance. acs.org

Modeling of Charge Transfer and Energy Landscapes

Understanding charge transfer is fundamental to designing porphyrins for applications in electronics and solar energy conversion. Computational models are used to map the energy landscapes for charge separation and recombination, providing a picture of how electrons and holes move within and between molecules.

For this compound, its structure with electron-donating porphyrin core and potentially electron-accepting/anchoring dibenzoic acid groups makes it a candidate for processes involving charge separation. The HOMO-LUMO gap is a primary indicator of the energy required for electronic excitation. rsc.org Computational studies on similar 5,15-disubstituted porphyrins have established relationships between their molecular structure and charge transport properties. kyushu-u.ac.jpresearchgate.net

Key parameters derived from modeling include:

Ionization Potential (IP): The energy required to remove an electron (related to the HOMO energy).

Electron Affinity (EA): The energy released when an electron is added (related to theLUMO energy).

Reorganization Energy: The energy required for the molecule's geometry to relax after a charge transfer event. A low reorganization energy is desirable for efficient charge transport. bldpharm.com

DFT and higher-level methods can calculate these parameters. For instance, studies on zinc porphyrins have shown that the nature of the substituents can tune the HOMO and LUMO energy levels, thereby controlling the driving force for electron injection into a semiconductor like TiO₂ in dye-sensitized solar cells. nu.edu.kz The aggregation of these molecules, as influenced by the benzoic acid groups, can also create different charge transfer pathways, either facilitating or hindering charge transport depending on the packing geometry. acs.org

Predictive Design and Optimization of Porphyrin-Based Materials

Computational chemistry is increasingly used not just to explain the properties of existing molecules but also to predictively design new materials with enhanced functionalities. High-throughput computational screening, often employing DFT and machine learning (ML), has become a valuable strategy for optimizing porphyrin-based materials.

In the context of materials based on this compound, predictive design could focus on:

Modifying Substituents: While keeping the core 5,15-di(4-carboxyphenyl)porphyrin structure, additional functional groups could be computationally added to the porphyrin's β-positions or the phenyl rings to fine-tune electronic properties.

Metal Center Variation: Introducing different metal ions into the porphyrin core can dramatically alter its photophysical and catalytic properties. DFT can predict the effect of different metals on the frontier orbital energies and absorption spectra. sciengine.com

Linker Engineering for MOFs: The dibenzoic acid groups make this molecule an excellent linker for creating Metal-Organic Frameworks (MOFs). Computational modeling can predict the topology, porosity, and electronic band structure of hypothetical MOFs built from this linker, guiding synthetic efforts toward materials for catalysis or gas separation. dntb.gov.ua

Recent advancements have seen the rise of machine learning models trained on large datasets of calculated porphyrin properties. acs.org These models can rapidly predict the properties of new, unsynthesized porphyrin candidates, significantly accelerating the discovery of molecules with optimal characteristics for a specific application, such as high power conversion efficiency in solar cells. acs.org

Stability and Durability Studies in Research Contexts

Chemical Stability of Porphyrin-Incorporated Framework Materials

The integration of porphyrin units, such as 4,4'-(Porphyrin-5,15-diyl)dibenzoic acid, into framework materials like Metal-Organic Frameworks (MOFs) can yield materials with notable chemical and thermal stability. nih.govmdpi.com The robustness of these frameworks is largely dependent on the coordination between the porphyrin linkers and the metal clusters. ustc.edu.cn

The choice of metal-ligand coordination can also influence stability under extreme pH conditions. MOFs composed of nitrogen-containing heterocyclic ligands may exhibit enhanced stability compared to those with carboxylate linkers in certain environments. mdpi.com The stability of these frameworks is crucial for their application in areas such as catalysis, where they might be exposed to harsh chemical conditions. Research has shown that some porphyrinic MOFs can withstand basic conditions, which is advantageous for certain catalytic reactions. nih.gov

It is important to note that while some porphyrin frameworks are highly stable, others may lose their crystallinity upon removal from the solvent in which they were synthesized, indicating that the solvent molecules can play a role in stabilizing the framework structure. rsc.org

Table 1: Chemical Stability of Selected Porphyrin-Based MOFs

MOF NameLinker TypeMetal ClusterpH Stability RangeThermal StabilityReference
PCN-134Tetrakis(4-carboxyphenyl)porphyrinZirconium (Zr)0 - 13Not specified acs.org
MIXMOFsBenzene-1,4-dicarboxylate and 2-aminobenzene-1,4-dicarboxylateZinc (Zn)Not specifiedUp to 350°C researchgate.net
Al-TCPP-PtTetracarboxylic porphyrinAluminum (Al)Not specifiedNot specified mdpi.com

This table presents data for porphyrin-based MOFs with linkers structurally related to this compound.

Photostability and Strategies for Enhancement

The photostability of porphyrin derivatives is a critical factor, especially in applications that involve exposure to light, such as photodynamic therapy (PDT) and solar energy conversion. Porphyrins are known to be effective photosensitizers, capable of generating reactive oxygen species (ROS) upon light irradiation. researchgate.net However, this same photosensitivity can lead to photodegradation, limiting the long-term performance of devices and therapeutic agents.

The hydrophobic nature and tendency to aggregate can impact the photostability of porphyrins. researchgate.net To address these challenges, various strategies have been developed to enhance the photostability of porphyrin-based systems. One common approach is the incorporation of porphyrins into nanocarriers such as nanoparticles, liposomes, micelles, or dendrimers. researchgate.netmarquette.edu This encapsulation can protect the porphyrin from degradation, improve its solubility, and enhance its photophysical and photochemical properties. researchgate.net For example, incorporating a porphyrin into a nanocomposite has been shown to enhance both its photo- and thermal stability. researchgate.net

Another strategy involves the chemical modification of the porphyrin structure. For instance, the introduction of bulky substituents or the formation of covalent organic networks (CONs) can influence the photophysical properties and potentially improve stability. nih.gov Theoretical studies have also explored the impact of different anchoring groups on porphyrin dyes for dye-sensitized solar cells (DSSCs), suggesting that alternatives to the common carboxylic acid anchors, such as hydantoin (B18101) and barbituric acid, could lead to enhanced long-term stability. researchgate.net

Long-Term Performance and Research Challenges in Applied Systems

The long-term performance of applied systems utilizing porphyrin-based compounds like this compound is a key area of research, particularly in the fields of solar energy and catalysis.

In catalysis, porphyrin-based MOFs are being explored for a variety of reactions, including oxidation and CO2 reduction. nih.gov The stability of these catalytic frameworks under operational conditions is paramount for their practical application. While some porphyrin MOFs exhibit high stability, challenges remain in maintaining their catalytic activity over extended periods, especially under harsh reaction conditions. The degradation of the catalyst can occur through various mechanisms, and understanding these pathways is crucial for designing more robust catalytic systems.

Aggregation Control and Mitigation Strategies

Porphyrin molecules, due to their large, planar aromatic structures, have a strong tendency to aggregate in solution through π-π stacking interactions. nih.govnih.gov This aggregation can be detrimental to their function in many applications, as it can alter their photophysical properties and reduce their solubility and accessibility for chemical reactions. nih.gov The aggregation behavior is influenced by several factors, including the solvent, concentration, pH, and the specific structure of the porphyrin derivative. nih.govtorvergata.it

Several strategies have been developed to control and mitigate the aggregation of porphyrins. One approach is the use of supramolecular strategies, such as the use of templates to guide the assembly of porphyrins into well-defined, non-aggregated structures. elsevierpure.com Another method involves the chemical modification of the porphyrin itself. For instance, acid-triggered protonation of amino-porphyrins has been used to control their stacking behavior in the fabrication of covalent organic network membranes. nih.gov

The incorporation of porphyrins into host-guest systems is another effective strategy. This can involve encapsulating the porphyrin molecules within the hydrophobic cores of micelles or co-assembling them with amphiphilic polymers. nih.gov These approaches can effectively isolate the porphyrin molecules from each other, preventing aggregation and maintaining their desired properties in aqueous environments. nih.gov The choice of solvent also plays a crucial role; aggregation can often be induced by changing the solvent composition from a "good" solvent where the porphyrin is soluble to a "bad" solvent where it is not. nih.gov

Table 2: Strategies for Aggregation Control of Porphyrins

StrategyDescriptionKey FindingsReference
Supramolecular TemplatingUsing templates to guide the self-assembly of porphyrins.Controlled orientation and aggregation numbers of porphyrins. elsevierpure.com
Chemical ModificationAltering the porphyrin structure, for example, through protonation.Acid-triggered protonation can offset stacking and control pore size in networks. nih.gov
Host-Guest ChemistryEncapsulating porphyrins in micelles or polymer matrices.Prevents aggregation and maintains monomeric properties in solution. nih.gov
Solvent ControlUtilizing "good-bad" solvent mixtures to induce or prevent aggregation.Aggregation is highly dependent on solvent polarity and composition. nih.govtorvergata.it

Future Research Directions and Emerging Paradigms

Integration of 4,4'-(Porphyrin-5,15-diyl)dibenzoic acid in Multifunctional Systems

The integration of this compound into multifunctional systems is a burgeoning area of research. Its rigid, linear structure and terminal carboxylic acid groups make it an ideal component for constructing sophisticated architectures like metal-organic frameworks (MOFs) and mixed-matrix membranes (MMMs).

Future work will likely focus on designing and synthesizing novel MOFs where this porphyrin derivative acts as a linker. These porphyrin-based MOFs are promising for applications in gas adsorption and catalysis. For instance, porphyrin-containing MOFs can be used for photocatalytic CO2 reduction, a critical process for addressing climate change. The combination of the porphyrin's light-harvesting capabilities with the structural stability and porosity of MOFs can lead to highly efficient and selective catalysts. Research into mixed-linker MOFs, combining this compound with other organic struts, could create materials with tailored pore environments and enhanced catalytic activity for reactions like hydrocarbon oxidation.

In the realm of membrane technology, this compound is being explored as a functional filler in MMMs for gas separation. The incorporation of porphyrin-based fillers into polymer matrices like polysulfone has been shown to enhance CO2 permeability and selectivity, surpassing the performance of traditional polymer membranes. Future investigations will likely explore the effects of porphyrin loading, polymer-filler compatibility, and membrane fabrication techniques to optimize separation performance for industrial applications such as natural gas sweetening and carbon capture. The amine groups within the porphyrin structure can facilitate the transport of CO2, making these membranes highly CO2-philic.

The development of chemosensors is another promising direction. The porphyrin core can be modified to selectively bind specific analytes, and the resulting changes in the photophysical properties can be used for detection. Research into modifying the porphyrin core with different heteroatoms could lead to sensors with high sensitivity and selectivity for various ions.

Development of Advanced Methodologies for Synthesis and Assembly

While this compound is commercially available for research purposes, advancements in its synthesis and assembly are crucial for unlocking its full potential. Current research often relies on established synthetic routes, but future efforts will likely focus on developing more efficient, scalable, and environmentally friendly methods. This includes exploring one-pot reactions and greener solvents to reduce cost and environmental impact.

A key area of future research is the controlled self-assembly of this porphyrin derivative into well-defined supramolecular structures. The spontaneous organization of molecules is a powerful tool for creating complex nanomaterials without resorting to complex synthetic procedures. The hydrogen bonding capabilities of the carboxylic acid groups, combined with the π-π stacking interactions of the porphyrin core, can be harnessed to direct the formation of nanorods, nanosheets, and other ordered assemblies.

Investigating the cooperative self-assembly with other molecules, such as polymers or surfactants, will be a significant focus. This approach can lead to the formation of protein-mimicking materials and other bioactive composites. For example, the interaction of porphyrins with amphiphilic molecules can result in the formation of micelles or other nanostructures that can encapsulate and deliver drugs. The use of coordination chemistry, where the pyridyl nitrogen atoms of similar porphyrin derivatives coordinate to metal ions, offers another powerful strategy for constructing three-dimensional porous networks with large open channels.

Exploration of Novel Photophysical Phenomena

The rich photophysical properties of porphyrins are central to their utility, and future research will delve deeper into the unique optical and electronic behaviors of this compound and its assemblies. A key area of investigation is the excited-state dynamics of this molecule, both in isolation and when incorporated into larger systems.

Future research will also explore the nonlinear optical (NLO) properties of materials derived from this compound. The formation of non-centrosymmetric crystalline structures through self-assembly is a promising strategy for creating materials with significant second-order NLO effects, which are valuable for applications in telecommunications and optical computing. The electrostatic self-assembly of porphyrin multilayers is another approach to fabricating thin films with tailored NLO properties.

Towards Scalable Production and Application in Advanced Technologies (Research Scale)

Bridging the gap between laboratory-scale research and real-world applications requires the development of scalable production methods and the demonstration of the compound's utility in advanced technologies. While currently available in small quantities for research, future work must address the challenges of producing this compound and its derivatives on a larger scale. This involves optimizing reaction conditions, improving purification techniques, and exploring continuous flow processes to enhance yield and reduce costs.

In photocatalysis, porphyrin-based materials are being developed for a range of reactions, including water splitting and organic synthesis. The ability of porphyrins to act as photosensitizers, generating reactive oxygen species upon illumination, is particularly valuable. Research into immobilizing porphyrin catalysts on solid supports, such as polymers or silica (B1680970), is aimed at improving catalyst recyclability and stability.

The development of porphyrin-based MOFs for photocatalytic applications is also a key research direction. These materials combine the catalytic activity of the porphyrin with the high surface area and stability of the MOF, leading to synergistic effects. For example, porphyrin-based MOFs have shown high efficiency in the oxidation of various organic substrates.

Table of Research Findings for this compound and Related Systems

Research AreaSystem StudiedKey Finding

Q & A

Q. What are the recommended synthetic methodologies for preparing 4,4'-(porphyrin-5,15-diyl)dibenzoic acid?

The synthesis typically involves condensation reactions using porphyrin precursors and functionalized monomers. For example:

  • Adler-Longo method : Reacting benzaldehyde derivatives (e.g., methyl-4-formylbenzoate) with pyrrole under acidic conditions (e.g., BF₃·Et₂O), followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the porphyrin macrocycle. Subsequent deprotection (e.g., NaOH hydrolysis) yields the free carboxylic acid groups .
  • Polymerization : Cross-linked poly-porphyrins can be synthesized via polycondensation with diamines of varying chain lengths. For instance, using meso-tetra(4-carboxyphenyl)porphine and diamines (≤4 carbons for cross-linked structures) .

Q. How should researchers handle this compound safely in the laboratory?

  • Personal Protective Equipment (PPE) : Use NIOSH/EN 166-compliant safety goggles, nitrile gloves (EN 374 standard), and full-body protective clothing to avoid skin/eye contact .
  • Storage : Store in a cool, dry, ventilated area in sealed containers to prevent moisture absorption or degradation .
  • Spill Management : Avoid dust generation; use HEPA-filtered vacuums or wet methods for cleanup. Prevent entry into drains .

Q. What characterization techniques are critical for verifying the structure of this porphyrin derivative?

  • Spectroscopy : ¹H NMR to confirm substituent positions (e.g., aromatic protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry : HRMS-ESI (e.g., m/z 659.2614 [M+H]⁺) for molecular weight validation .
  • X-ray Diffraction (XRD) : To resolve crystal structures, as demonstrated for dimethyl ester analogs in chloroform solvates .

Advanced Research Questions

Q. How can the singlet oxygen (¹O₂) yield of porphyrin-based materials be optimized using structural modifications?

  • Diamine Chain Length : Cross-linked poly-porphyrins synthesized with short-chain diamines (≤4 carbons) exhibit higher ¹O₂ yields due to restricted rotational freedom, enhancing intersystem crossing. Linear polymers with longer diamines (>4 carbons) favor flexibility but reduce ¹O₂ efficiency .
  • Substituent Effects : Electron-withdrawing groups (e.g., perfluorophenyl in PF5-CHO) can alter excited-state dynamics, as seen in COF systems .

Q. What strategies improve the stability and photocatalytic performance of porphyrin-based MOFs/COFs?

  • In Situ Ligand Substitution : Replace unstable ligands in Zr(IV)-MOFs (e.g., BUT-109) with 4,4'-(porphyrin-5,15-diyl)dibenzoate (DCPP²⁻) to enhance stability. This approach increases CO₂ reduction efficiency by improving charge separation .
  • Heteroatom Anchoring : Embedding Au single atoms in porphyrin-based COFs (e.g., COF1) enhances photocatalytic nitrogen fixation activity by facilitating electron transfer .

Q. How do solvent systems and catalysts influence the synthesis of porphyrin-containing covalent organic frameworks (COFs)?

  • Solvent Selection : Use polar aprotic solvents (e.g., 1,2-dichlorobenzene/1-butanol, 1:1 v/v) to improve monomer solubility and framework crystallinity .
  • Acid Catalysis : 6 M acetic acid accelerates Schiff-base formation in COF synthesis, achieving high yields (88%) at 120°C over 72 hours .

Q. What experimental designs are effective for studying structure-activity relationships in porphyrin-fullerene conjugates?

  • Conjugation via Ester Linkages : Attach porphyrin-platinum complexes to fullerene derivatives using ester-functionalized benzoic acid spacers. Monitor charge-transfer dynamics via transient absorption spectroscopy .
  • Electrochemical Analysis : Cyclic voltammetry (CV) and density functional theory (DFT) can correlate HOMO-LUMO gaps with photocatalytic activity .

Methodological Considerations

Q. How can researchers mitigate conflicting data on photophysical properties across studies?

  • Control Experiments : Standardize solvent polarity, concentration, and excitation wavelengths to minimize environmental effects on fluorescence/¹O₂ yields .
  • Cross-Validation : Combine multiple techniques (e.g., UV-vis, fluorescence quenching, and electron paramagnetic resonance) to confirm mechanistic pathways .

Q. What are the best practices for incorporating this compound into hybrid materials?

  • Surface Functionalization : Use carboxylate groups to anchor porphyrins onto metal oxide surfaces (e.g., TiO₂) via ligand exchange, enhancing interfacial electron transfer in solar cells .
  • Covalent Grafting : Employ EDC/NHS chemistry to conjugate porphyrins with biomolecules (e.g., antibodies) for targeted photodynamic therapy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.